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molecular formula C9H9NO5 B1397450 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate CAS No. 939412-81-4

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Cat. No. B1397450
M. Wt: 211.17 g/mol
InChI Key: YSSHHKYKCKPLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481733B2

Procedure details

Into a round bottom 1-neck flask (5 L), 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester (217.2 g, 0.937 mol), C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt (153.3 g, 0.852 mol), and THF (760 mL) were added. A solution of 10% NaHCO3 (1.07 kg) was then added and after 20 min, the layers were allowed to separate and the aqueous layer was removed. The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL). The combined organics were washed with brine (350 mL), dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound. This solid was resuspended in EtOAc (915 mL) and DMF (132 mL) and the solution was put under an atmosphere of nitrogen and cooled to 10.5° C. Phosphorus oxychloride (159 mL, 1.70 mol) was then added over 15 minutes and the reaction was allowed to stir for 45 min. The reaction solution was then poured slowly into a 22% aqueous Na2CO3 solution at 10° C. Water (1 L) was added and the layers were allowed to separate. The organic layer was removed and the aqueous was back extracted with EtOAc (1×μL, 1×0.5 L). The combined organic phases were dried over MgSO4, filtered, and concentrated in vacuo until about 0.5 L of solvent remained. Heptane was added and the slurry was concentrated in vacuo until most of the EtOAc was removed. The resultant slurry was filtered to give desired product. 1H NMR (400 MHz, CDCl3) δ3.59-3.68 (m, 2H), 3.72-3.79 (m, 2H), 3.86-3.94 (m, 1H), 7.40 (d, 1H, J=5.2 Hz), 7.60 (d, 1H, J=5.2 Hz) and 7.85 (s, 1H).
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
153.3 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1CCC(=O)N1O[C:9]([CH:11]1[CH2:14][C:13](=[O:15])[CH2:12]1)=O.Cl.[Cl:17][C:18]1[C:19]([CH2:24][NH2:25])=[N:20][CH:21]=[CH:22][N:23]=1.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:17][C:18]1[C:19]2[N:20]([C:9]([CH:11]3[CH2:12][C:13](=[O:15])[CH2:14]3)=[N:25][CH:24]=2)[CH:21]=[CH:22][N:23]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
217.2 g
Type
reactant
Smiles
O=C1N(C(CC1)=O)OC(=O)C1CC(C1)=O
Name
Quantity
153.3 g
Type
reactant
Smiles
Cl.ClC=1C(=NC=CN1)CN
Name
Quantity
760 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.07 kg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with EtOAc (1×700 mL, 1×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (350 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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